Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Overview
Description
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (BHCD) is a chemical compound that has been the subject of various research and manufacturing processes . It is a derivative of bis-hydroxyethyl terephthalate (BHET), which is a common polymer used in everyday life due to its good toughness, light weight, and resistance to acid and alkali .
Synthesis Analysis
The synthesis of BHCD involves a hydrogenation method of a benzene ring derivative . The process includes providing a first reactant including bis-hydroxyethyl terephthalate (BHET), adding 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl terephthalate (BHEET) to the first reactant including BHET to form a second reactant, and then performing hydrogenation on the second reactant .Molecular Structure Analysis
The molecular formula of BHCD is C12H20O6 . Its average mass is 260.284 Da and its monoisotopic mass is 260.125977 Da .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of BHCD is the hydrogenation of bis-hydroxyethyl terephthalate (BHET) to prepare cyclohexane ethylene glycol ester . This reaction is performed on a second reactant formed by adding 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl terephthalate (BHEET) to the first reactant including BHET .Scientific Research Applications
Catalytic Applications
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate, as part of a copper(II) complex, demonstrates significant efficacy as a pre-catalyst in cyclohexane oxidation. This complex, featuring a unique cuboid structure, catalyzes cyclohexane oxidation under mild conditions, achieving notable yields of cyclohexanol and cyclohexanone (Hazra, Mukherjee, Silva, & Pombeiro, 2014).
Mechanism of Action
Future Directions
The future direction of BHCD research is focused on upcycling waste polyethylene terephthalate (PET) to produce economic value of cyclohexane ethylene glycol ester . This process can decrease the emission of CO2 and microplastics . The development of more efficient catalysts and optimization of the hydrogenation process are potential areas of future research .
Properties
IUPAC Name |
bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFEVIJQHWXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCCO)C(=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736149 | |
Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-00-2 | |
Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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